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Welcome to the technical support center for the analysis of National Birth Defects Prevention

Study (NBDPS) data. This resource is designed for researchers, scientists, and drug

development professionals to provide guidance on the application of advanced statistical

models to this unique dataset. Here you will find troubleshooting guides and frequently asked

questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary characteristics of the NBDPS data that I need to consider before

selecting a statistical model?

A1: The NBDPS is a large, population-based case-control study. Key characteristics to

consider are:

Case-Control Design: You are comparing individuals with a specific birth defect (cases) to

individuals without that birth defect (controls). This design is optimal for studying rare

diseases.[1]

Observational Data: The data is collected from interviews and biological samples without

experimental intervention. This means establishing causality requires careful consideration of

confounding factors.[1]

Rich Data on Exposures: The study includes detailed information on a wide range of

potential risk factors, including maternal health, diet, medication use, and environmental
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exposures.[2]

Genetic Data: DNA samples from cheek cells were collected from cases, controls, and their

parents, allowing for the investigation of genetic factors and gene-environment interactions.

[1][2]

Q2: What are the most common statistical models used for analyzing NBDPS data?

A2: The foundational model for case-control studies like the NBDPS is logistic regression. It is

used to estimate the odds ratio (OR) for the association between an exposure and a birth

defect, while adjusting for potential confounding variables.[3] More advanced models are often

employed to investigate complex relationships, such as:

Models for Gene-Environment (GxE) Interactions: These assess whether the effect of an

environmental exposure on the risk of a birth defect differs by an individual's genetic

makeup.

Bayesian Hierarchical Models: These models are useful for handling complex data

structures, such as data from multiple geographic locations or different types of birth defects,

and can incorporate prior knowledge into the analysis.[4][5][6]

Machine Learning Models: Techniques like Random Forest and Gradient Boosting can be

used for predictive modeling to identify key risk factors from a large number of variables.[7]

[8][9][10]

Q3: How can I investigate the interaction between a specific gene and an environmental

exposure in the NBDPS data?

A3: To investigate gene-environment (GxE) interactions, you can use several approaches:

Stratified Analysis: You can stratify your data by genotype and perform separate analyses of

the exposure-disease relationship within each genetic group.

Logistic Regression with an Interaction Term: This is a common and powerful method where

you include the genetic factor, the environmental factor, and their product (the interaction

term) in the logistic regression model.[11] A statistically significant interaction term suggests

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://nbdps.org/about/data-collection/
https://nbdps.org/about/study-components/
https://nbdps.org/about/data-collection/
https://www.benchchem.com/product/b148686?utm_src=pdf-body
https://www.benchchem.com/product/b148686?utm_src=pdf-body
https://catalog.data.gov/dataset/nbdps-dbps-and-congenital-heart-defects
https://www.routledge.com/Bayesian-Disease-Mapping-Hierarchical-Modeling-in-Spatial-Epidemiology-Third-Edition/Lawson/p/book/9780367781224
https://pmc.ncbi.nlm.nih.gov/articles/PMC7806170/
https://en.wikipedia.org/wiki/Bayesian_hierarchical_modeling
https://www.researchgate.net/publication/382606491_Early_Detection_of_Birth_Defects_Using_Machine_Learning
https://ieeexplore.ieee.org/document/9402317/
https://scholarworks.aub.edu.lb/items/fc1f4822-10ea-4c2e-a36c-c6fb9fddf302
https://www.biospace.com/new-study-using-machine-learning-shows-promise-in-predicting-birth-defects-cases
https://www.benchchem.com/product/b148686?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11458198/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


that the effect of the environmental exposure on the odds of the birth defect depends on the

genotype.

Case-Only Design: This design uses only the case group to assess the association between

the gene and the exposure. It is more statistically powerful than the case-control design for

detecting interactions but relies on the assumption that the genetic and environmental

factors are independent in the control population.[12]

Bayesian Models: Bayesian approaches can be used to model GxE interactions, which can

be particularly useful when dealing with uncertainty in the assumption of gene-environment

independence.[13]

Troubleshooting Guides
Issue 1: My logistic regression model for a specific
exposure shows a significant association, but I'm
concerned about confounding.
Troubleshooting Steps:

Identify Potential Confounders: Brainstorm variables that could be associated with both the

exposure and the birth defect. Common confounders in NBDPS data include maternal age,

education, race/ethnicity, and socioeconomic status.

Perform Stratified Analysis: Stratify your data by the potential confounder and examine the

exposure-disease association within each stratum. If the odds ratios are substantially

different across strata, confounding may be present.

Use Multivariable Logistic Regression: Include the potential confounders as covariates in

your logistic regression model. If the odds ratio for the exposure of interest changes

substantially after adjusting for the confounder, this indicates that confounding was present.

Check for Multicollinearity: If you include multiple highly correlated variables in your model, it

can lead to unstable estimates. Assess the variance inflation factor (VIF) for each variable; a

VIF greater than 10 may indicate a problem.
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Issue 2: I am performing a genome-wide association
study (GWAS) and am concerned about population
stratification.
Troubleshooting Steps:

Principal Component Analysis (PCA): Use PCA on the genetic data to identify the major axes

of genetic variation in your sample. You can then include the top principal components as

covariates in your association model to adjust for population structure.

Genomic Control: This method adjusts the test statistics from your association analysis to

account for inflation due to population stratification.

Linear Mixed Models: These models can account for subtle family relationships and

population structure in your sample, providing more robust association results.

Issue 3: I am trying to build a predictive model using
machine learning, but the performance is poor.
Troubleshooting Steps:

Feature Engineering: The way you represent your variables can have a significant impact on

model performance. Consider creating new features from existing ones, such as interaction

terms or composite scores.

Address Class Imbalance: In NBDPS data, the number of controls is often much larger than

the number of cases for a specific birth defect. This class imbalance can bias your model.

Techniques to address this include:

Oversampling: Increase the number of cases in your training data.

Undersampling: Decrease the number of controls in your training data.

Using appropriate evaluation metrics: Instead of accuracy, use metrics like the area under

the ROC curve (AUC), precision, recall, and F1-score, which are less sensitive to class

imbalance.
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Hyperparameter Tuning: Machine learning models have several parameters that need to be

set before training. Use techniques like grid search or random search to find the optimal

combination of hyperparameters for your model.

Cross-Validation: Use k-fold cross-validation to get a more robust estimate of your model's

performance and to avoid overfitting.

Quantitative Data Summary
The following tables provide examples of how to present quantitative data from analyses of

NBDPS data.

Table 1: Association between Maternal Smoking and Congenital Heart Defects (CHDs) using

Logistic Regression

Variable Odds Ratio (OR)
95% Confidence
Interval (CI)

p-value

Maternal Smoking

(Yes vs. No)
1.5 1.2 - 1.9 <0.001

Maternal Age (per

year)
1.02 1.01 - 1.03 <0.05

Maternal Education

(College vs. High

School)

0.8 0.6 - 1.0 0.06

Table 2: Gene-Environment Interaction between a SNP and Pesticide Exposure on Spina Bifida

Risk
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Genotype
Pesticide
Exposure

Odds Ratio
(OR)

95%
Confidence
Interval (CI)

p-value for
interaction

GG No 1.0 (Reference) - <0.01

GG Yes 1.8 1.3 - 2.5

GA/AA No 1.2 0.9 - 1.6

GA/AA Yes 3.5 2.5 - 4.9

Experimental Protocols
Protocol 1: Logistic Regression Analysis of a Single
Exposure
Objective: To assess the association between a specific maternal exposure (e.g., a medication)

and a particular birth defect.

Methodology:

Data Preparation:

Select cases with the birth defect of interest and a random sample of controls from the

NBDPS dataset.

Define the exposure variable (e.g., binary: yes/no for medication use).

Identify potential confounding variables (e.g., maternal age, race, education).

Statistical Analysis:

Perform univariate logistic regression to assess the crude association between the

exposure and the birth defect.

Perform multivariable logistic regression, including the exposure and potential

confounders in the model.
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The model is specified as: logit(P(Disease)) = β₀ + β₁(Exposure) + β₂(Confounder₁) + ... +

βₙ(Confounderₙ)

Interpretation:

The odds ratio for the exposure is calculated as exp(β₁).

A 95% confidence interval for the odds ratio that does not include 1.0 indicates a

statistically significant association.

Protocol 2: Analysis of Gene-Environment Interaction
using a Case-Only Design
Objective: To efficiently screen for potential interactions between a large number of genetic

variants and an environmental exposure.

Methodology:

Data Preparation:

Select only the cases with the birth defect of interest from the NBDPS dataset.

Define the genetic variables (e.g., genotypes for a set of SNPs).

Define the environmental exposure variable.

Statistical Analysis:

For each genetic variant, perform a logistic regression with the genotype as the outcome

and the environmental exposure as the predictor.

The model is specified as: logit(P(Genotype)) = α₀ + α₁(Exposure)

Interpretation:

A statistically significant association between the exposure and the genotype among

cases suggests a potential gene-environment interaction.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b148686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caution: This method assumes that the genetic and environmental factors are

independent in the general population. Any significant findings should be validated using a

case-control analysis with an interaction term.

Visualizations
Below are diagrams illustrating common workflows and logical relationships in the analysis of

NBDPS data.

Data Preparation Statistical Analysis Interpretation

Select Cases and Controls Define Exposure Variable Identify Confounders Univariate Logistic Regression Multivariable Logistic Regression Calculate Odds Ratio Assess Statistical Significance

Click to download full resolution via product page

Caption: Workflow for Logistic Regression Analysis.
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Caption: Logical Model of Gene-Environment Interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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